D-Fructose-1,6-diphosphate trisodium salt octahydrate
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Overview
Description
Mechanism of Action
Target of Action
D-Fructose-1,6-diphosphate trisodium salt octahydrate, also known as D-Fructose-1,6-bisphosphate (sodium salt hydrate) or Harden-Young ester, primarily targets enzymes in the glycolytic pathway . It acts as an allosteric activator of enzymes such as pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase . It also inhibits acetate kinase .
Mode of Action
This compound interacts with its targets by binding to the enzymes’ active sites, thereby modulating their activity . As an allosteric activator, it enhances the activity of pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase . Conversely, as an inhibitor, it reduces the activity of acetate kinase .
Biochemical Pathways
This compound plays a crucial role in the glycolytic pathway . It is a precursor of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate in this pathway . The compound’s interaction with its targets leads to changes in these downstream metabolites, affecting the overall flow of the glycolytic pathway .
Pharmacokinetics
Given its role in the glycolytic pathway, it is likely that it is rapidly metabolized in cells .
Result of Action
The action of this compound at the molecular and cellular levels results in increased production of ATP, which is necessary for energy production . It also plays a role in collagen and ATP levels in heart tissue .
Biochemical Analysis
Biochemical Properties
D-Fructose-1,6-diphosphate trisodium salt octahydrate is a precursor of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate in the glycolytic pathway . It acts as an allosteric activator of enzymes such as pyruvate kinase and NAD±dependent L-(+)-lactate dehydrogenase . It also inhibits acetate kinase .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is an intermediate in the synthesis of ATP, which is necessary for the production of energy . It also plays a role in collagen and ATP levels in heart tissue .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is used as a substrate to identify and characterize enzymes such as fructose-1,6-bisphosphate aldolase(s) and fructose-1,6-bisphosphatase(s) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . It is recommended to store the product at -20°C under desiccating conditions . The product can be stored for up to 12 months .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the glycolytic pathway . It interacts with enzymes or cofactors in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fosfructose trisodium is synthesized through the phosphorylation of fructose. The process involves the reaction of fructose with phosphoric acid in the presence of sodium hydroxide to form the trisodium salt of diphosphofructose . The reaction conditions typically require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of fosfructose trisodium involves large-scale fermentation processes using microorganisms. These microorganisms are genetically engineered to produce high yields of the compound. The fermentation broth is then subjected to purification processes, including filtration and crystallization, to obtain the pure trisodium salt .
Chemical Reactions Analysis
Types of Reactions
Fosfructose trisodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced sugar phosphates.
Substitution: The phosphate groups in fosfructose trisodium can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various phosphorylated sugars and their derivatives. These products are often used in further biochemical studies and applications .
Scientific Research Applications
Fosfructose trisodium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving sugar phosphates.
Biology: The compound is studied for its role in cellular metabolism and energy production.
Comparison with Similar Compounds
Similar Compounds
Fructose-1,6-bisphosphate: Another sugar phosphate involved in glycolysis.
Glucose-6-phosphate: A glucose derivative that plays a crucial role in cellular metabolism.
Ribose-5-phosphate: A sugar phosphate involved in the pentose phosphate pathway.
Uniqueness
Fosfructose trisodium is unique due to its specific role in stimulating anaerobic glycolysis and its potential therapeutic applications in cardiovascular and respiratory diseases. Unlike other sugar phosphates, it has a distinct mechanism of action that makes it particularly valuable in research focused on ischemic conditions .
Properties
CAS No. |
81028-91-3 |
---|---|
Molecular Formula |
C6H27Na3O20P2 |
Molecular Weight |
550.18 g/mol |
IUPAC Name |
trisodium;[2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;octahydrate |
InChI |
InChI=1S/C6H14O12P2.3Na.8H2O/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;;;;;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;8*1H2/q;3*+1;;;;;;;;/p-3 |
InChI Key |
BUMXRRGJJDMPRT-UHFFFAOYSA-K |
SMILES |
C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)(O)[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
Synonyms |
1,6-bis(dihydrogen phosphate)-D-fructose, trisodium salt, octahydrate |
Origin of Product |
United States |
Q1: What is the historical significance of D-Fructose-1,6-diphosphate trisodium salt octahydrate in understanding cellular energy production?
A: The discovery of this compound, then referred to as the Harden-Young ester, was pivotal in unraveling the complexities of glycolysis, the fundamental process by which cells break down glucose for energy. This compound was identified as a key intermediate in this pathway, highlighting the role of phosphate groups in energy transfer within the cell []. This discovery significantly advanced our understanding of bioenergetics.
Q2: How does this compound participate in the glycolysis pathway?
A: this compound is a product of the phosphorylation of fructose-6-phosphate, a crucial step in the glycolytic pathway. This reaction, catalyzed by the enzyme phosphofructokinase, is essentially irreversible and commits the cell to metabolizing glucose through glycolysis. The subsequent cleavage of this compound yields two three-carbon molecules, further driving energy production within the cell [].
Q3: Beyond its role in glycolysis, are there other biological functions associated with this compound?
A: While primarily recognized for its role in energy metabolism, this compound has been implicated in other cellular processes. Research suggests it may influence enzymatic synthesis by interacting with phosphate groups, crucial components in various biosynthetic pathways []. Further investigation is needed to fully elucidate these additional roles.
Q4: Can you elaborate on the study utilizing a rabbit model to evaluate the effects of aspirin and clopidogrel on arterial thrombosis, and how this compound was relevant in this research?
A: This research employed a modified thread-drawing technique to induce arterial thrombosis in rabbits, aiming to establish a reliable model for studying antithrombotic drugs []. This compound was utilized as a biomarker to assess the degree of thrombosis. Elevated levels of this compound, along with other markers like D-dimer and tissue factor, indicated the presence and severity of thrombosis in the rabbit model. The study demonstrated the effectiveness of aspirin and clopidogrel in mitigating thrombosis, reflected in reduced levels of these biomarkers [].
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